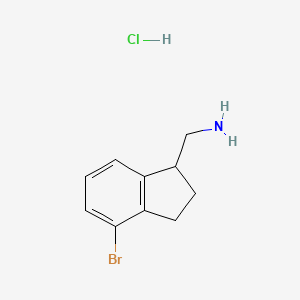
2-Methanesulfonamidoethane-1-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfonamidoethane-1-sulfonylfluoride is a chemical compound with the molecular formula C3H8FNO4S2. It is a member of the sulfonyl fluoride family, known for its reactivity and utility in various chemical reactions. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonamidoethane-1-sulfonylfluoride typically involves the reaction of methanesulfonyl chloride with an appropriate amine, followed by fluorination. One common method is to treat methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation to isolate the product . Another approach involves the use of N-Boc-sulfinamide salt building blocks, which are reacted with fluoride ions to produce enantioenriched sulfonimidoyl fluorides .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where methanesulfonyl chloride is reacted with amines under controlled conditions. The reaction mixture is then subjected to fluorination using potassium fluoride or similar reagents. The product is purified through distillation or crystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methanesulfonamidoethane-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Sulfur-Fluorine Exchange (SuFEx): This is a notable reaction where the sulfur-fluorine bond is exchanged with other nucleophiles, making it a valuable tool in click chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, amines, and various nucleophiles. Reaction conditions typically involve mild temperatures and solvents like water or organic solvents, depending on the desired reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of sulfonamide derivatives, while SuFEx reactions produce sulfonimidoyl fluorides .
Applications De Recherche Scientifique
2-Methanesulfonamidoethane-1-sulfonylfluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonimidoyl fluoride derivatives.
Medicinal Chemistry: The compound is explored for its potential in drug discovery, particularly as a building block for designing enzyme inhibitors and other bioactive molecules.
Chemical Biology: It is utilized in the study of biological systems, especially in the development of probes and labeling agents for biochemical assays.
Materials Science: The compound’s reactivity makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methanesulfonamidoethane-1-sulfonylfluoride involves its ability to form strong covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site nucleophiles, thereby blocking their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
2-Methanesulfonamidoethane-1-sulfonylfluoride can be compared with other sulfonyl fluoride compounds, such as:
Methanesulfonyl Fluoride: Similar in structure but lacks the additional sulfonamide group, making it less versatile in certain reactions.
Sulfonimidoyl Fluorides: These compounds have a similar sulfur-fluorine bond but differ in their nitrogen substituents, offering different reactivity profiles.
Sulfonamides: While structurally related, sulfonamides do not contain the reactive sulfonyl fluoride group, limiting their use in SuFEx reactions.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of sulfonyl fluorides with the versatility of sulfonamides, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C3H8FNO4S2 |
|---|---|
Poids moléculaire |
205.2 g/mol |
Nom IUPAC |
2-(methanesulfonamido)ethanesulfonyl fluoride |
InChI |
InChI=1S/C3H8FNO4S2/c1-10(6,7)5-2-3-11(4,8)9/h5H,2-3H2,1H3 |
Clé InChI |
VTVIQVHBUPAXDO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCCS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13509709.png)
![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)
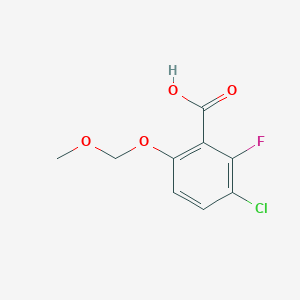

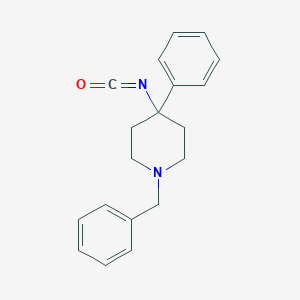
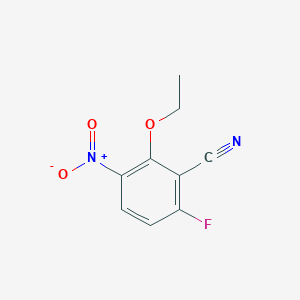
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509733.png)
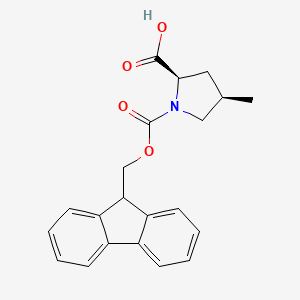
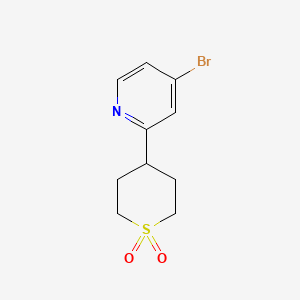
![1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13509742.png)
amino}methyl)furan-2-carboxylic acid](/img/structure/B13509752.png)
![3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline](/img/structure/B13509758.png)
